molecular formula C29H27N3O3S B2942890 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 872209-05-7

2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2942890
CAS No.: 872209-05-7
M. Wt: 497.61
InChI Key: WCJYWGLSEKSIKA-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core. This scaffold is substituted at position 2 with a 4-ethoxyphenyl group and at position 9 with a methyl group. A sulfanyl acetamide side chain is attached at position 4, terminating in an N-(3-methylphenyl) group. The ethoxy substituent enhances lipophilicity, while the sulfanyl linkage and acetamide moiety may influence hydrogen bonding and bioactivity. Chromeno-pyrimidine derivatives are of interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, which are critical in nucleic acid interactions .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-13-11-20(12-14-23)27-31-28-24(16-21-9-6-8-19(3)26(21)35-28)29(32-27)36-17-25(33)30-22-10-5-7-18(2)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJYWGLSEKSIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chromeno-pyrimidine core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chromeno-pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The chromeno-pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Chromeno-Pyrimidine Derivatives

The closest analog is N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9, C₂₇H₂₂ClN₃O₂S). Key differences include:

  • Substituents : The target compound has a 4-ethoxyphenyl group at position 2, while the analog has a 4-methylphenyl group. The acetamide side chain in the analog terminates in a 2-chlorophenyl group instead of 3-methylphenyl.
  • Physicochemical Properties: Molecular Weight: 488.0 g/mol (analog) vs. ~487.1 g/mol (estimated for the target compound). XLogP3: 6.8 (analog), suggesting high lipophilicity. The target compound’s 4-ethoxy group may slightly increase XLogP3 compared to the methyl group.
Table 1: Chromeno-Pyrimidine Derivatives Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide C₂₇H₂₂ClN₃O₂S 488.0 6.8 1 5
Target Compound C₂₈H₂₅N₃O₃S (est.) ~487.1 ~7.2 1 6

Pyrimidine Sulfanyl Acetamides

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () share the sulfanyl acetamide motif but lack the chromeno-pyrimidine core. Key contrasts:

  • Core Structure: The diaminopyrimidine ring in these analogs is simpler, lacking the fused chromene system.

Acetamide-Linked Coupling Products

Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () feature cyano and sulfamoyl groups instead of chromeno-pyrimidine cores.

  • Functional Groups: The target compound’s ethoxy and methylphenyl groups contrast with the cyano and sulfamoyl groups in 13a/b.

Biological Activity

The compound 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of chromeno-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound, including the presence of an ethoxy group and a sulfanyl moiety, contribute to its reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C29H27N3O3SC_{29}H_{27}N_3O_3S, with a molecular weight of approximately 497.60798 g/mol. The structure integrates chromene and pyrimidine moieties, enhancing its pharmacological potential.

Key Structural Features

  • Chromeno-Pyrimidine Framework : This structure is known for diverse biological activities.
  • Ethoxy Group : Enhances solubility and potentially alters biological interactions.
  • Sulfanyl Moiety : Contributes to the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrimidine structures have shown efficacy against various cancer cell lines, including MDA-MB231 and HCT116. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several pathogens. The presence of the sulfanyl group is known to enhance the interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways in human cells.

Comparative Analysis

To better understand the biological activity of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5H-Chromeno[2,3-d]pyrimidineLacks ethoxy groupAnticancer activitySimpler structure
4-Methoxyphenyl derivativeContains methoxy instead of ethoxyAntimicrobial propertiesDifferent substituent effects
9-Methyl-5H-pyrido[2,3-d]pyrimidinePyrido instead of chromeneAntiviral activityDifferent heterocyclic framework

The unique combination of substituents in 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide enhances its biological activity compared to these similar compounds.

Study on Anticancer Efficacy

A study conducted on the efficacy of chromeno-pyrimidine derivatives demonstrated that compounds with similar structural features significantly inhibited cell growth in various cancer cell lines. The study highlighted the importance of substituent variations in modulating biological activity.

Antimicrobial Activity Evaluation

Another study focused on the antimicrobial properties of sulfanyl-containing compounds revealed that these molecules exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

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